4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-methoxyaniline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(4-methoxybenzyl)benzenesulfonamide: Similar structure but with a benzyl group instead of an ethyl group.
N-ethyl-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxyphenyl group.
Uniqueness
4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both an ethyl group and a methoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to interact with specific molecular targets and exhibit unique biological effects .
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-3-12-4-10-15(11-5-12)20(17,18)16-13-6-8-14(19-2)9-7-13/h4-11,16H,3H2,1-2H3 |
InChI Key |
LPDJNGOSSXZOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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